molecular formula C10H16F6N2O3 B2695338 N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid CAS No. 1955518-72-5

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid

Cat. No.: B2695338
CAS No.: 1955518-72-5
M. Wt: 326.239
InChI Key: VPCHCTCQQZPAKW-UHFFFAOYSA-N
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Description

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid is a compound known for its unique chemical properties and applications in various scientific fields. This compound is often used as a cross-linking reagent due to its ability to react with amine-reactive and thiol groups .

Mechanism of Action

Preparation Methods

The synthesis of N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid involves several steps. One common method includes the reaction of 6-aminohexylamine with 2,2,2-trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid can be compared with other similar compounds such as N-(6-aminohexyl)maleimide, trifluoroacetic acid salt. While both compounds are used as cross-linking reagents, this compound is unique due to its trifluoroacetamide group, which imparts distinct chemical properties and reactivity .

Similar compounds include:

These compounds share some functional similarities but differ in their specific chemical structures and applications.

Properties

IUPAC Name

N-(6-aminohexyl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-6,12H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCHCTCQQZPAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNC(=O)C(F)(F)F)CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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